molecular formula C24H36N10S2 B14464810 N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine} CAS No. 66130-85-6

N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}

Cat. No.: B14464810
CAS No.: 66130-85-6
M. Wt: 528.7 g/mol
InChI Key: DFNVJHYMUWLSRZ-UHFFFAOYSA-N
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Description

N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is a complex organic compound known for its unique structure and potential applications in various fields This compound features a central octane chain with bis-guanidine groups, each containing a cyano group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diamine with cyanoacetic acid derivatives to form the bis-guanidine structure. The introduction of the thiazole ring is achieved through cyclization reactions involving thioamides and α-halo ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The thiazole ring and cyano groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines

Scientific Research Applications

N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The compound’s structure allows it to bind to multiple targets, potentially leading to diverse biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Hexane-1,6-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
  • N,N’-Decane-1,10-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}

Uniqueness

N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is unique due to its specific chain length and the positioning of functional groups. This structure provides a balance between flexibility and rigidity, enhancing its reactivity and potential applications. Compared to similar compounds with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes.

Properties

CAS No.

66130-85-6

Molecular Formula

C24H36N10S2

Molecular Weight

528.7 g/mol

IUPAC Name

1-cyano-3-[8-[[N-cyano-N'-[3-(1,3-thiazol-2-yl)propyl]carbamimidoyl]amino]octyl]-2-[3-(1,3-thiazol-2-yl)propyl]guanidine

InChI

InChI=1S/C24H36N10S2/c25-19-33-23(31-13-7-9-21-27-15-17-35-21)29-11-5-3-1-2-4-6-12-30-24(34-20-26)32-14-8-10-22-28-16-18-36-22/h15-18H,1-14H2,(H2,29,31,33)(H2,30,32,34)

InChI Key

DFNVJHYMUWLSRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CCCN=C(NCCCCCCCCNC(=NCCCC2=NC=CS2)NC#N)NC#N

Origin of Product

United States

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